

5-Bromo-2-(chloromethyl)pyridine molecular weight and formula

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Compound of Interest

Compound Name: *5-Bromo-2-(chloromethyl)pyridine*

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An In-Depth Technical Guide to **5-Bromo-2-(chloromethyl)pyridine**: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. Among these, **5-Bromo-2-(chloromethyl)pyridine** has emerged as a particularly valuable intermediate. This bifunctional reagent, featuring a reactive chloromethyl group and a modifiable bromo-substituted pyridine core, offers a dual-handle approach for synthetic chemists. The chloromethyl group acts as a potent electrophile for alkylating a wide range of nucleophiles, while the bromine atom provides a strategic site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and safe handling of this pivotal synthetic intermediate.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The key properties of **5-Bromo-2-(chloromethyl)pyridine** are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties differ.

Property	5-Bromo-2-(chloromethyl)pyridine	5-Bromo-2-(chloromethyl)pyridine HCl
Molecular Formula	C ₆ H ₅ BrCIN[1]	C ₆ H ₆ BrCl ₂ N[2][3]
Molecular Weight	206.47 g/mol [1]	242.93 g/mol [2][3]
CAS Number	168823-76-5[4][5]	936342-91-5[2][3]
Appearance	White crystalline powder/solid[6]	White powder[7]
Boiling Point	~243.4 °C at 760 mmHg[1]	Not available
Storage Conditions	Inert atmosphere, store in freezer (-20°C)[5]	Store at 2-8°C[7]

Safety and Handling

5-Bromo-2-(chloromethyl)pyridine is an irritant and should be handled with appropriate caution in a chemical fume hood.[4]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][4]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and protective clothing are mandatory.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [4]

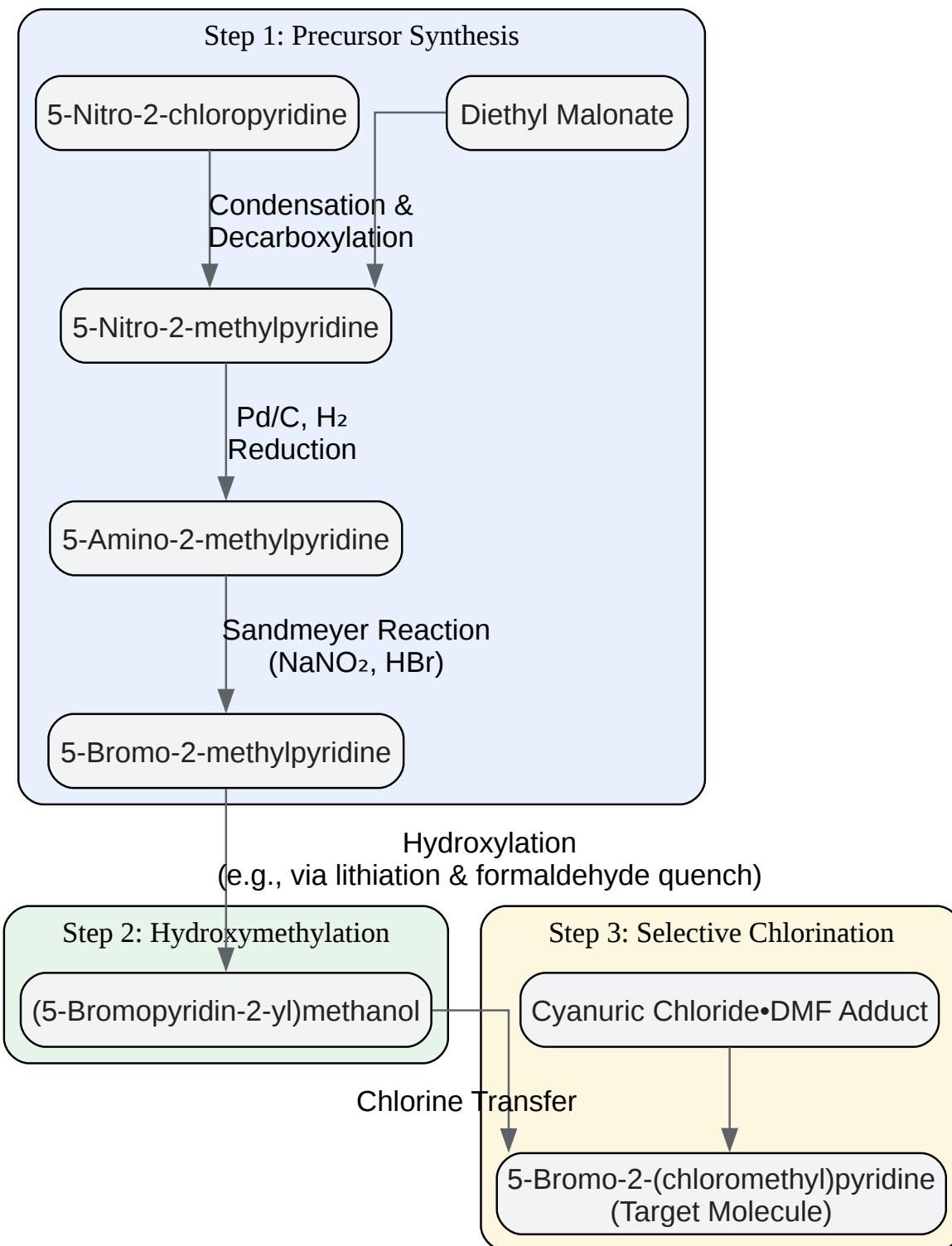
Synthesis and Mechanistic Considerations

The synthesis of **5-Bromo-2-(chloromethyl)pyridine** typically originates from the commercially available precursor, 5-bromo-2-methylpyridine. The critical transformation is the selective chlorination of the methyl group at the 2-position. While various chlorinating agents

can be employed, the choice of reagent is dictated by the need to avoid unwanted side reactions, such as chlorination of the pyridine ring or substitution of the bromine atom.

A common and effective method involves the chlorination of the corresponding alcohol, (5-bromopyridin-2-yl)methanol, which is readily prepared from 5-bromo-2-methylpyridine. Reagents like thionyl chloride (SOCl_2) are effective but can be overly aggressive, potentially leading to the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct if reaction conditions are not strictly controlled.^{[8][9]}

A more refined and milder approach utilizes the cyanuric chloride•DMF adduct.^{[8][9]} This reagent system offers higher selectivity for the conversion of the primary alcohol to the desired chloromethyl compound, minimizing over-chlorination. The byproduct, solid cyanuric acid, is easily removed by filtration, simplifying the workup process.^[9]

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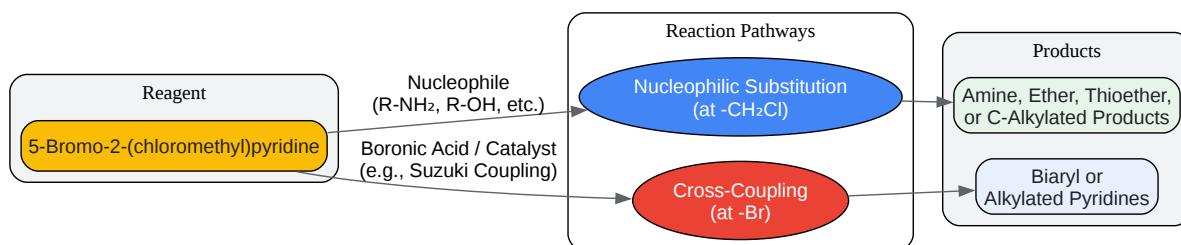
Caption: Synthetic workflow for **5-Bromo-2-(chloromethyl)pyridine**.

Reactivity and Synthetic Utility

The synthetic power of **5-Bromo-2-(chloromethyl)pyridine** lies in its orthogonal reactivity. The two halogen atoms can be addressed independently, allowing for sequential and controlled molecular elaboration.

- **Nucleophilic Substitution at the Chloromethyl Group:** The chloromethyl group is a potent electrophile, readily undergoing S_N2 reactions with a vast array of nucleophiles. This includes amines, thiols, alcohols, and carbanions, providing a straightforward method to introduce the (5-bromopyridin-2-yl)methyl scaffold into a target molecule. This reaction is fundamental to its use as a linker or building block in pharmaceutical and materials science.[9]
- **Cross-Coupling at the Bromo Position:** The bromine atom at the C-5 position of the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids, for instance, allows for the formation of C-C bonds, connecting the pyridine core to other aryl or alkyl groups.[6] Other reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, can also be employed to further functionalize this position.

This dual reactivity makes it a cornerstone intermediate for creating libraries of complex substituted pyridines for screening in drug discovery programs.



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Caption: Dual reactivity of **5-Bromo-2-(chloromethyl)pyridine**.

Representative Experimental Protocol

The following protocol outlines a general procedure for the N-alkylation of a primary amine using **5-Bromo-2-(chloromethyl)pyridine**. This serves as a template that can be adapted for various nucleophiles.

Objective: Synthesis of N-((5-bromopyridin-2-yl)methyl)aniline.

Materials:

- **5-Bromo-2-(chloromethyl)pyridine** (1.0 eq)
- Aniline (1.1 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **5-Bromo-2-(chloromethyl)pyridine** (1.0 eq) and anhydrous acetonitrile.
- Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by potassium carbonate (2.0 eq).
- Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup:

- Once the reaction is complete, filter the mixture to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution (2x) and brine (1x).

- Isolation and Purification:
 - Dry the organic layer over anhydrous MgSO_4 .
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((5-bromopyridin-2-yl)methyl)aniline.

Causality: The use of a mild base like potassium carbonate is crucial. It deprotonates the amine nucleophile in situ, increasing its nucleophilicity, while also neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the $\text{S}_{\text{n}}2$ reaction mechanism.

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